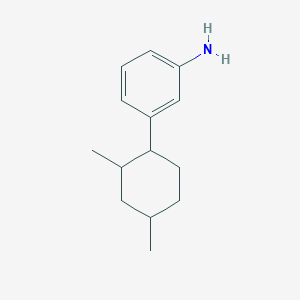
3-(2,4-Dimethylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylcyclohexyl)aniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with two methyl groups at the 2 and 4 positions, and an aniline group attached to the 3 position of the cyclohexyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylcyclohexyl)aniline can be achieved through several methods. One common method involves the reduction of nitroarenes. For instance, the nitro group on a precursor molecule can be reduced using reagents such as zinc, tin, or iron in the presence of hydrochloric acid to yield the corresponding aniline .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of nitro compounds or other advanced synthetic routes that ensure high yield and purity. The use of palladium-catalyzed amination reactions is also prevalent in the large-scale synthesis of anilines .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: 3-(2,4-Dimethylcyclohexyl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other aromatic compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: Industrially, this compound is used in the production of polymers, resins, and other materials. Its unique structural properties make it valuable in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylcyclohexyl)aniline involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where the aniline group acts as a nucleophile. The compound’s effects are mediated through its ability to form covalent bonds with electrophilic centers in target molecules, influencing their chemical and biological properties .
Comparison with Similar Compounds
Aniline: The parent compound of aromatic amines, with a simpler structure.
2,4-Dimethylaniline: Similar in structure but lacks the cyclohexyl ring.
Cyclohexylamine: Contains a cyclohexyl ring but lacks the aromatic aniline group.
Uniqueness: 3-(2,4-Dimethylcyclohexyl)aniline is unique due to the presence of both a cyclohexyl ring and an aniline group, which imparts distinct chemical and physical properties. This combination allows for diverse reactivity and applications compared to simpler anilines or cyclohexylamines .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(2,4-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(15)9-12/h3-5,9-11,14H,6-8,15H2,1-2H3 |
InChI Key |
BIRLLOAIWNTFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
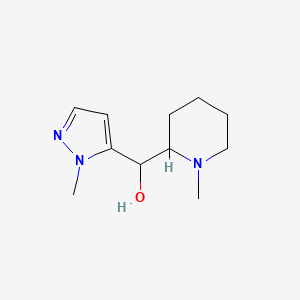
![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
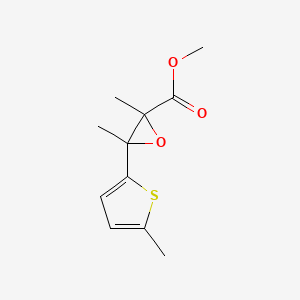
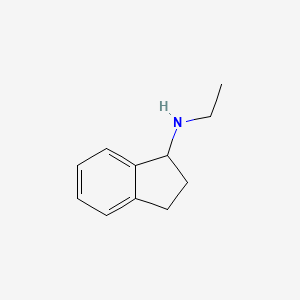
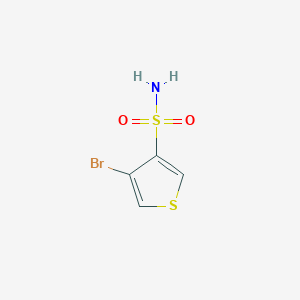
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
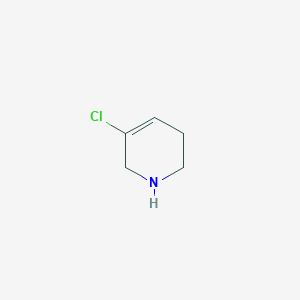
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
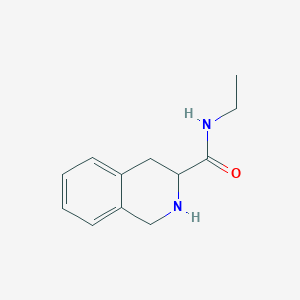
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
